molecular formula C22H22N2O5 B11502301 3-(4-Ethoxyphenyl)-3-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}propanoic acid

3-(4-Ethoxyphenyl)-3-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}propanoic acid

Cat. No.: B11502301
M. Wt: 394.4 g/mol
InChI Key: RUQBAXSNERZBNX-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}propanoic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}propanoic acid typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Grignard reaction followed by oxidation.

    Final Coupling Reaction: The final step involves coupling the oxazole derivative with the ethoxyphenyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the phenyl rings.

    Reduction: Reduction reactions can target the carbonyl group in the oxazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and advanced materials.

Biology

The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. It could be used in the development of new drugs or as a tool in biochemical research.

Medicine

Given its potential biological activity, this compound might be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In material science, the compound could be used in the development of new polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the oxazole ring and the phenyl groups suggests it could fit into hydrophobic pockets of proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}propanoic acid
  • 3-(4-Hydroxyphenyl)-3-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}propanoic acid

Uniqueness

Compared to similar compounds, 3-(4-Ethoxyphenyl)-3-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}propanoic acid features an ethoxy group, which can influence its solubility, reactivity, and biological activity

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]propanoic acid

InChI

InChI=1S/C22H22N2O5/c1-3-28-17-11-9-15(10-12-17)18(13-19(25)26)23-22(27)20-14(2)29-24-21(20)16-7-5-4-6-8-16/h4-12,18H,3,13H2,1-2H3,(H,23,27)(H,25,26)

InChI Key

RUQBAXSNERZBNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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